Xanthine Oxidase Inhibition
While the target compound itself is a building block, the 3′-(1H-tetrazol-1-yl)phenyl scaffold it contains has been quantitatively validated as a potency-enhancing motif in a series of novel xanthine oxidase (XO) inhibitors. A structure-based drug design effort using this scaffold led to compound 2s, which demonstrated an IC50 of 0.031 μM against XO [1]. This represents a 10-fold improvement in potency compared to the parent compound 1 (IC50 = 0.312 μM), which lacked the tetrazole moiety [1]. The potency of 2s is also very close to the positive control topiroxostat (IC50 = 0.021 μM) [1]. This evidence directly quantifies the value of the 3-(1H-tetrazol-1-yl)phenyl core for medicinal chemistry programs.
| Evidence Dimension | Inhibition of Xanthine Oxidase (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound 2s: IC50 = 0.031 μM |
| Comparator Or Baseline | Parent compound 1 (without tetrazole): IC50 = 0.312 μM; Topiroxostat: IC50 = 0.021 μM |
| Quantified Difference | 10-fold improvement in potency vs. parent; near-equivalent to topiroxostat |
| Conditions | In vitro enzyme inhibition assay using xanthine as substrate. |
Why This Matters
This data confirms the 3-(1H-tetrazol-1-yl)phenyl core as a validated, potency-enhancing scaffold, directly informing the selection of this compound as a privileged building block for XO inhibitor development.
- [1] Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors, European Journal of Medicinal Chemistry, 183, 2019, 111688. View Source
